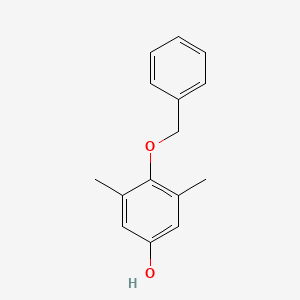

4-(Benzyloxy)-3,5-dimethylphenol

Description

Properties

IUPAC Name |

3,5-dimethyl-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11-8-14(16)9-12(2)15(11)17-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVNWWINKAXHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 3,5 Dimethylphenol and Its Precursors

Benzyloxylation Strategies for Phenolic Hydroxyl Groups

Alkylation with Benzyl (B1604629) Halides (e.g., Benzyl Chloride, Benzyl Bromide)

The etherification of phenols with benzyl halides, such as benzyl chloride and benzyl bromide, is a well-established method for introducing the benzyl protecting group. This reaction, a specific example of the Williamson ether synthesis, proceeds via a nucleophilic substitution mechanism. The phenoxide ion, generated by deprotonating the phenol (B47542) with a suitable base, acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion.

For instance, the reaction of 2-methyl-3-nitrophenol (B1294317) with benzyl chloride in the presence of a base provides a synthetic route to 6-benzyloxy-2-nitrotoluene, demonstrating the utility of this method for structurally related compounds. orgsyn.org The choice between benzyl chloride and benzyl bromide can influence reaction rates, with benzyl bromide often being more reactive.

Utilization of Potassium Carbonate and Other Bases in O-Alkylation Reactions

The selection of a base is critical for the success of the O-alkylation reaction. Potassium carbonate (K2CO3) is a widely used base in these transformations. orgsyn.orgnih.gov It is effective in deprotonating the phenolic hydroxyl group to form the reactive phenoxide nucleophile. The use of potassium carbonate is favored due to its moderate basicity, which minimizes side reactions, and its insolubility in many organic solvents, allowing for easy removal by filtration after the reaction. akjournals.comresearchgate.net

Other bases, such as sodium carbonate, cesium carbonate, magnesium oxide, and calcium carbonate, can also be employed. akjournals.comresearchgate.net The choice of base can impact the reaction rate and yield, with stronger bases like cesium carbonate sometimes leading to faster reactions. akjournals.comresearchgate.net In some cases, strong bases like sodium hydride (NaH) are used to ensure complete deprotonation of the phenol. phasetransfer.com The selection of the appropriate base depends on the specific substrate and reaction conditions.

Phase-Transfer Catalysis in Benzyloxylation

Phase-transfer catalysis (PTC) offers a powerful technique for conducting reactions between reactants located in different phases, typically an aqueous phase and an organic phase. In the context of benzyloxylation of phenols, PTC can significantly enhance reaction rates and yields. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336®), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide. phasetransfer.com

This methodology avoids the need for anhydrous solvents and strong, expensive bases. phasetransfer.com The ability to use inexpensive bases like sodium hydroxide (B78521) in an aqueous solution makes PTC an economically attractive and scalable option for industrial applications. phasetransfer.com By enabling the reaction to occur under milder conditions, PTC can also improve the selectivity of the reaction, minimizing the formation of byproducts. phasetransfer.comresearchgate.net

Protection and Deprotection Chemistry of the Benzyloxy Group

The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions and the relative ease of its removal.

Catalytic Hydrogenation for Benzyloxy Deprotection (Debenzylation)

Catalytic hydrogenation is the most common and often preferred method for the deprotection of benzyl ethers. acs.orgnih.gov This reaction involves the cleavage of the carbon-oxygen bond of the ether in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas. acs.orgnih.govnih.gov The reaction is generally clean, and the byproducts, toluene (B28343) and the deprotected phenol, are easily separated.

The efficiency of the hydrogenation can be influenced by factors such as the catalyst, solvent, temperature, and pressure. In some instances, additives can be used to facilitate the reaction. For example, the combined use of palladium on carbon and niobic acid-on-carbon has been shown to effectively facilitate the hydrogenative deprotection of benzyl groups. acs.orgnih.gov

Acid-Catalyzed Debenzylation Reactions

While catalytic hydrogenation is widely used, certain functional groups within a molecule may not be compatible with the reductive conditions. In such cases, acid-catalyzed debenzylation provides an alternative method for removing the benzyl protecting group. nih.gov Strong acids, such as trifluoroacetic acid (TFA) or boron trichloride (B1173362) (BCl3), can be employed to cleave the benzyl ether bond. acs.orgnih.govresearchgate.net

The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or the formation of a benzyl cation, which is then trapped. To prevent unwanted side reactions, such as the Friedel-Crafts benzylation of electron-rich aromatic rings by the liberated benzyl cation, a cation scavenger like pentamethylbenzene (B147382) can be added to the reaction mixture. researchgate.net

Green Chemistry Approaches in 4-(Benzyloxy)-3,5-dimethylphenol Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. wjpmr.com In the synthesis of this compound and related compounds, several strategies can be employed to align with these principles.

One key aspect is the use of greener solvents or even solvent-free conditions. For example, performing reactions in packed-bed flow reactors using heterogeneous bases like potassium carbonate can minimize solvent usage and simplify product isolation, as often only evaporation of the solvent is required for work-up. akjournals.comresearchgate.net

Another green approach involves the use of more environmentally friendly alkylating agents. While benzyl halides are common, exploring alternatives with lower toxicity and that produce less hazardous byproducts is an active area of research. The development of catalytic methods that allow for high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, is also a central goal of green chemistry. wjpmr.com For instance, palladium-catalyzed hydrogenation for debenzylation is considered a green method due to the easy removal and potential for reuse of the catalyst. acs.orgnih.gov

Solvent-Free Reaction Conditions

The etherification of phenols can be performed efficiently without the use of traditional organic solvents, a key development in green chemistry. jmchemsci.com These solvent-free approaches reduce environmental impact, often simplify work-up procedures, and can lead to higher reaction rates and selectivity.

One effective solvent-free method involves the direct reaction of a phenol with an alkylating agent in the presence of a solid base. tandfonline.com For the synthesis of a benzyloxyphenyl ether, 3,5-dimethylphenol (B42653) would be mixed with a solid base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Benzyl chloride is then added to this mixture. The reaction proceeds rapidly, often at a moderately elevated temperature of around 60°C, to yield the desired ether with high purity and in excellent yields. tandfonline.com The efficiency of the reaction can be dependent on the rate of mixing; insufficient stirring may decrease the yield and extend the reaction time. tandfonline.com

Table 1: Illustrative Solvent-Free Etherification of Phenols with Benzyl Chloride This table illustrates typical conditions for the solvent-free benzylation of phenols based on established methodologies.

| Phenol Substrate | Alkylating Agent | Base | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxy Benzaldehyde (B42025) | Benzyl Chloride | K₂CO₃ | 60°C | 30 min | 95% | tandfonline.com |

Another prominent solvent-free technique utilizes a phase-transfer catalyst (PTC), such as Polyethylene Glycol 400 (PEG400). tandfonline.comtandfonline.com In this method, the phenol is first converted to its sodium salt (phenolate) by reacting with sodium hydroxide and evaporating the water. tandfonline.com Alternatively, anhydrous sodium carbonate can be used. tandfonline.com The phenolate (B1203915) is then mixed with PEG400 and an alkylating agent. This approach has been shown to produce aromatic ethers in excellent yields, typically above 86%. tandfonline.comtandfonline.com

"On Water" Synthesis Protocols

While water is often considered detrimental to the Williamson ether synthesis as it can protonate the highly reactive alkoxide intermediate, specific protocols have been developed to successfully use water as the reaction medium. rsc.orgreddit.com These "on water" methods are highly desirable from an environmental and safety perspective.

Research has demonstrated that the etherification of phenols can be carried out in a medium where water constitutes a significant portion of the liquid phase (from 20% to 80% by volume). google.com Surprisingly, the presence of water in these systems can lead to an increased yield of the desired monoether product and reduce side reactions. google.com This process, however, requires specific conditions, including high temperatures, typically ranging from 220°C to 300°C, and the corresponding autogenous pressure, which can be between 10 and 100 bars. google.com The reaction is catalyzed by a carboxylic acid salt, such as sodium acetate. google.com

Table 2: General Conditions for "On Water" Etherification of Phenols This table outlines the conditions for performing phenol etherification in an aqueous medium as described in patent literature.

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Water (20-80% of liquid volume) | google.com |

| Catalyst | Carboxylic acid salt (e.g., Sodium Acetate) | google.com |

| Temperature | 220 - 300°C | google.com |

| Pressure | 10 - 100 bar (Autogenous) | google.com |

In addition to high-temperature methods, the use of aqueous micellar solutions represents another advanced "on water" strategy. rsc.org Micellar catalysis involves the formation of micelles in water, which can create a hydrophobic microenvironment where the organic reactants can congregate and react efficiently, overcoming the solubility issues and potential side reactions associated with water. rsc.org

Catalyst-Free or Recyclable Catalytic Systems

The development of synthetic routes that are either catalyst-free or utilize recyclable catalysts is a cornerstone of sustainable chemistry. Several methodologies applicable to the synthesis of this compound fit this description.

The solvent-free etherification using a stoichiometric amount of a simple inorganic base like potassium carbonate can be considered a catalyst-free system, as the base is a reagent rather than a catalyst. tandfonline.com This method is advantageous due to its simplicity and the low cost of the base.

For systems that do employ a catalyst, recyclability is a key feature.

PEG400 : Used as a phase-transfer catalyst in solvent-free etherification, PEG400 is inexpensive, stable, and can be recovered and reused, making it a green and economical choice. tandfonline.com

CuI-Nanoparticles : In the synthesis of phenol precursors from aryl halides, CuI-nanoparticles have been used as a catalyst in the absence of both ligands and organic solvents. organic-chemistry.org Heterogeneous nanoparticle catalysts can often be recovered by filtration and reused.

Palladium Catalysts : Palladium-catalyzed reactions are known for their high efficiency in forming C-O bonds for aryl ether synthesis. frontiersin.org While many of these systems require complex ligands, research is ongoing to develop ligand-free or more robust and recyclable palladium catalysts. For example, PdCl₂(dppf) has been used as an effective catalyst for the allylic etherification of phenols, showcasing the potential of palladium systems. frontiersin.org

Table 3: Comparison of Catalytic Systems for Etherification and Precursor Synthesis This table summarizes various catalytic systems, highlighting their potential for recyclability and application in green chemistry.

| Catalytic System | Reaction Type | Key Features | Recyclable? | Reference |

|---|---|---|---|---|

| K₂CO₃ (Stoichiometric) | Phenol Etherification | Solvent-free, simple, inexpensive reagent. | No (Reagent) | tandfonline.com |

| PEG400 | Phenol Etherification (PTC) | Solvent-free, low cost, stable. | Yes | tandfonline.com |

| CuI-Nanoparticles | Phenol Synthesis | Solvent-free, ligand-free. | Potentially (Heterogeneous) | organic-chemistry.org |

| PdCl₂(dppf) | Aryl Ether Synthesis | High efficiency, mild conditions. | Challenging | frontiersin.org |

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 3,5 Dimethylphenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 4-(Benzyloxy)-3,5-dimethylphenol, readily undergoing reactions typical of phenols, such as esterification and etherification.

Esterification Reactions

The phenolic hydroxyl group of this compound can be converted to an ester linkage through reaction with carboxylic acids or their derivatives. A common method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

For instance, the reaction of 4-(Benzyloxy)phenol with 4-(4-n-dodecyloxybenzoyloxy)benzoic acid in the presence of DCC and DMAP in dichloromethane (B109758) results in the formation of the corresponding ester, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate. nih.gov This reaction proceeds at room temperature and demonstrates the facility with which the phenolic proton can be substituted. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Product |

| 4-(Benzyloxy)phenol | 4-(4-n-dodecyloxybenzoyloxy)benzoic acid | DCC, DMAP | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate |

Table 1: Example of an Esterification Reaction

Etherification Reactions

Further etherification of the phenolic hydroxyl group is also a feasible transformation. While specific examples involving this compound are not prevalent in the reviewed literature, the general reactivity of phenols suggests that this reaction can be achieved. Standard Williamson ether synthesis conditions, involving a base to deprotonate the phenol (B47542) followed by reaction with an alkyl halide, would be the expected route. For example, reacting this compound with sodium hydride to form the corresponding phenoxide, followed by the addition of an alkyl halide like methyl iodide, would be expected to yield 4-(benzyloxy)-3,5-dimethyl-1-methoxybenzene.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating effects of the oxygen atom of the benzyloxy group and the two methyl groups.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation)

Electrophilic aromatic substitution reactions, such as halogenation, are directed by the existing substituents on the benzene (B151609) ring. youtube.com The benzyloxy and methyl groups are ortho, para-directing activators. youtube.com In this compound, the positions ortho to the powerful activating benzyloxy group are already substituted with methyl groups. The positions meta to the benzyloxy group (and ortho to the methyl groups) are the most likely sites for electrophilic attack.

A relevant example is the chlorination of the related compound, 3,5-dimethylphenol (B42653). Reaction with a chlorinating agent in the presence of a copper salt catalyst yields 4-chloro-3,5-dimethylphenol (B1207549). google.com This suggests that the position para to the hydroxyl group (or benzyloxy group in the title compound) is highly susceptible to electrophilic attack. Given the electronic and steric environment of this compound, electrophilic halogenation would be expected to occur at the 2- and 6- positions (ortho to the benzyloxy group) if they were unsubstituted, but since they are, the reaction would likely proceed at the positions ortho to the methyl groups, which are meta to the benzyloxy group, though with potentially reduced reactivity.

Functionalization at Unsubstituted Aromatic Positions

The unsubstituted positions on the aromatic ring of this compound are the primary targets for the introduction of new functional groups. The electron-donating nature of the substituents enhances the nucleophilicity of the aromatic ring, facilitating reactions with a variety of electrophiles. youtube.com

Transformations Involving the Benzyloxy Moiety

The benzyloxy group, while generally stable, can be cleaved under specific reaction conditions, a process known as debenzylation. This transformation is a common strategy in organic synthesis to deprotect a hydroxyl group.

Catalytic hydrogenation is a standard method for debenzylation. This typically involves reacting the benzyl (B1604629) ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. In the case of this compound, this reaction would yield 3,5-dimethylbenzene-1,4-diol (also known as 3,5-dimethylhydroquinone) and toluene (B28343).

Another potential transformation is the Wittig rearrangement, where a benzyl ether can rearrange to a diarylmethanol derivative under strongly basic conditions. nih.gov However, studies have shown that 3,5-dimethyl-4-benzyloxy compounds can be resistant to this rearrangement, likely due to steric hindrance that disfavors the formation of the necessary spiro anion intermediate. nih.gov

| Starting Material | Reagents/Conditions | Major Products |

| This compound | H₂, Pd/C | 3,5-Dimethylbenzene-1,4-diol, Toluene |

| This compound | Strong base (e.g., n-BuLi) | Rearrangement may be disfavored |

Table 2: Potential Transformations of the Benzyloxy Group

Oxidative Cleavage of Benzyl Ethers

The benzyl ether linkage in this compound is susceptible to oxidative cleavage, a common deprotection strategy in organic synthesis. This transformation typically yields 3,5-dimethylbenzene-1,4-diol (also known as 3,5-dimethylhydroquinone) and benzaldehyde (B42025) as the primary products. The reaction is generally facilitated by oxidizing agents that can selectively attack the benzylic position.

One of the most common reagents employed for the oxidative cleavage of benzyl ethers is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). While simple benzyl ethers can be resistant to DDQ, the presence of the electron-donating hydroxyl group on the phenol ring can activate the benzyloxy group, making cleavage more facile. The reaction proceeds through a charge-transfer complex, leading to the formation of a benzylic cation, which is then hydrolyzed to the corresponding alcohol and aldehyde.

In recent years, visible-light-mediated oxidative debenzylation has emerged as a milder and more selective alternative to traditional methods. nih.govchemrxiv.org This approach often utilizes a photocatalyst in the presence of a mild oxidant. nih.govchemrxiv.org Such methods can offer greater functional group tolerance, which would be advantageous for complex molecules bearing the this compound moiety. nih.govchemrxiv.org

Table 1: Illustrative Data for Oxidative Cleavage of a Substituted Benzyl Ether

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield of Diol (%) |

| 1 | DDQ (1.2 equiv) | Dichloromethane | 25 | 4 | 85 |

| 2 | Ceric Ammonium (B1175870) Nitrate | Acetonitrile (B52724)/Water | 0 | 1 | 78 |

| 3 | Visible Light, Photocatalyst, O₂ | Acetonitrile | 25 | 12 | 92 |

Radical Reactions involving the Benzylic Position

The benzylic C-H bonds in the benzyl group of this compound are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical. wright.edugoogle.com This reactivity allows for selective functionalization at the benzylic position.

A classic example of such a reaction is free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or upon photochemical induction. google.com The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical. google.com This radical subsequently reacts with a bromine source to yield the benzylic bromide. The stability of the benzylic radical is a key driving force for the selectivity of this reaction over other positions in the molecule. wright.edugoogle.com

The reactivity of the benzylic position is a cornerstone of synthetic strategies, allowing for the introduction of a variety of functional groups through nucleophilic substitution or elimination reactions of the resulting benzylic halide. wright.edu

Mechanistic Studies of Synthesis and Transformation Reactions

Understanding the mechanisms of the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and controlling product distribution.

Investigation of Reaction Pathways and Intermediates

The synthesis of this compound typically involves the Williamson ether synthesis, where 3,5-dimethylhydroquinone is treated with a benzyl halide in the presence of a base. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by the deprotonation of the hydroquinone (B1673460), acts as a nucleophile and displaces the halide from the benzyl halide. The investigation of reaction pathways would involve identifying potential side products, such as the dialkylated product or O- versus C-alkylation, and determining the conditions that favor the desired mono-O-benzylated product.

In the context of its transformation reactions, such as the oxidative cleavage discussed earlier, mechanistic investigations would focus on identifying the key intermediates. For the DDQ-mediated cleavage, this would involve spectroscopic or trapping studies to detect the formation of the charge-transfer complex and the subsequent benzylic cation. For radical reactions, techniques like electron paramagnetic resonance (EPR) spectroscopy could potentially be used to observe the transient benzylic radical intermediate.

Kinetic Studies of Relevant Reactions

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, a kinetic study of the Williamson ether synthesis could reveal the reaction order with respect to each reactant and the activation energy of the process. This information is valuable for scaling up the reaction and optimizing throughput.

Similarly, kinetic studies of the oxidative cleavage of the benzyl ether would allow for a comparison of the efficiencies of different oxidizing agents and reaction conditions. By monitoring the disappearance of the starting material or the appearance of the product over time, the rate constants for the reaction can be determined.

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

| Reaction | Rate Law | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Williamson Ether Synthesis | Rate = k[Hydroquinone][Benzyl Halide] | 1.2 x 10⁻³ L mol⁻¹ s⁻¹ | 65 |

| Oxidative Cleavage with DDQ | Rate = k[Substrate][DDQ] | 3.5 x 10⁻² L mol⁻¹ s⁻¹ | 45 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound, as such data was not found in the performed searches.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic framework of a molecule by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR are fundamental techniques for the structural elucidation of 4-(Benzyloxy)-3,5-dimethylphenol. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

For this compound, specific signals are expected. The ¹H NMR spectrum would feature distinct resonances for the aromatic protons on both the benzyloxy and the phenol (B47542) rings, the benzylic methylene (B1212753) (-CH₂-) protons, the methyl (-CH₃) protons, and the phenolic hydroxyl (-OH) proton. The chemical shift of the phenolic -OH proton can vary and its signal can be confirmed by a D₂O shake, which results in its disappearance from the spectrum. libretexts.org The integration of the signals corresponds to the number of protons of each type.

The ¹³C NMR spectrum would show a characteristic number of signals corresponding to each unique carbon atom in the molecule, including the methyl, methylene, and various aromatic carbons. The chemical shifts provide insight into the electronic environment of each carbon.

While specific experimental data for this compound is not publicly available, a hypothetical data table based on known chemical shift ranges for similar structural motifs is presented below for illustrative purposes.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3-7.5 | Multiplet | 5H | Phenyl protons (C₆H₅) |

| ~6.6 | Singlet | 2H | Aromatic protons (on phenol ring) |

| ~5.0 | Singlet | 2H | Methylene protons (O-CH₂-Ph) |

| ~4.5-5.5 | Broad Singlet | 1H | Phenolic proton (-OH) |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | C-O (Phenol) |

| ~150 | C-O (Ether) |

| ~137 | Quaternary C (Phenyl) |

| ~130 | Quaternary C (Phenol) |

| ~128.5 | CH (Phenyl) |

| ~128.0 | CH (Phenyl) |

| ~127.5 | CH (Phenyl) |

| ~115 | CH (Phenol) |

| ~70 | O-CH₂-Ph |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations among the protons of the phenyl ring, confirming their relative positions. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). nih.gov It is invaluable for assigning the signals of protonated carbons. For instance, it would definitively link the ¹H signal of the benzylic methylene protons to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the benzylic methylene protons to the quaternary carbon of the phenyl ring and to the oxygen-bearing carbon of the phenol ring. It would also show correlations from the methyl protons to the adjacent aromatic carbons, confirming their position on the phenol ring.

The presence of two aromatic rings in this compound—the phenyl group of the benzyloxy moiety and the substituted phenol ring—creates the potential for intramolecular π-π stacking interactions. nih.govresearchgate.net Such interactions, where the electron-rich faces of the aromatic rings align, can influence the conformation of the molecule in solution.

NMR spectroscopy is a powerful tool to detect these weak interactions. If π-π stacking occurs, the protons on one aromatic ring will experience the magnetic field generated by the ring current of the other, typically resulting in an upfield shift (to a lower ppm value) of their NMR signals compared to a model compound lacking this interaction. nih.gov The magnitude of this shift can provide qualitative information about the strength and geometry of the stacking interaction. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₅H₁₆O₂), the exact mass can be calculated.

Elemental Composition and Calculated Exact Mass

| Element | Count | Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (C) | 15 | 12.00000 | 180.00000 |

| Hydrogen (H) | 16 | 1.00783 | 16.12528 |

| Oxygen (O) | 2 | 15.99491 | 31.98982 |

| Total | | | 228.11503 |

An HR-MS analysis would be expected to yield a measured mass that matches this calculated value to within a very small tolerance (typically < 5 ppm), thereby confirming the elemental formula C₁₅H₁₆O₂.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is widely used for the analysis of phenolic compounds in various matrices. springernature.commdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

The molecular structure of this compound is characterized by a central 3,5-dimethylphenol (B42653) core with a benzyloxy group at the fourth position. The phenol ring is expected to be largely planar. The benzyloxy substituent, consisting of a benzyl (B1604629) group linked via an ether oxygen, introduces conformational flexibility. The orientation of the benzyl group relative to the phenol ring is determined by the torsion angles around the C-O-C ether linkage. In the solid state, this conformation would be influenced by crystal packing forces to adopt a low-energy arrangement. The two methyl groups on the phenol ring will influence the local geometry and steric environment.

For a related compound, 4-benzyloxy-3-methoxybenzonitrile, X-ray diffraction analysis revealed that the two aromatic rings are oriented at a significant dihedral angle to each other, specifically 81.65 (3)°. researchgate.net A similar non-planar conformation between the two aromatic rings would be anticipated for this compound to minimize steric hindrance.

Table 1: Expected Geometric Parameters for this compound

| Parameter | Expected Value/Range | Notes |

|---|---|---|

| Phenol Ring | Planar | Aromatic system |

| C-O-C (ether) bond angle | ~110-120° | Typical for diaryl or alkyl-aryl ethers |

The solid-state packing of this compound would be governed by a combination of intermolecular forces. The most significant of these is expected to be hydrogen bonding originating from the phenolic hydroxyl group. This hydroxyl group can act as a hydrogen bond donor, forming interactions with acceptor atoms on neighboring molecules, such as the ether oxygen of the benzyloxy group or the hydroxyl oxygen itself. This could lead to the formation of chains or more complex networks within the crystal lattice. nih.gov

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | O-H (hydroxyl) | O (hydroxyl), O (ether) | Strong, primary structure-directing |

| π-π Stacking | Phenyl/Benzyl Rings | Phenyl/Benzyl Rings | Contributes to packing efficiency |

| C-H···O Interactions | C-H (methyl/aromatic) | O (hydroxyl/ether) | Weak, secondary stabilization |

Complementary Spectroscopic Methods (e.g., Infrared Spectroscopy for Functional Group Identification)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a combination of bands corresponding to its phenolic, ether, and aromatic components.

The most prominent band would be the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. orgchemboulder.com The exact position and shape of this band can provide information about the extent of hydrogen bonding in the sample. acs.org The C-O stretching vibrations for the phenol and the benzyl ether are expected in the 1260-1000 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below this value. The characteristic C=C stretching vibrations of the aromatic rings typically occur in the 1400-1600 cm⁻¹ range. orgchemboulder.com The presence of specific substitution patterns on the benzene (B151609) rings can also give rise to characteristic bands in the "fingerprint" region (below 1500 cm⁻¹).

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C | C=C Stretch | 1400-1600 | Medium to Strong |

| Phenolic C-O | C-O Stretch | 1200-1260 | Strong |

| Ether C-O | C-O Stretch | 1000-1150 | Strong |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 4-(Benzyloxy)-3,5-dimethylphenol, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-O (Phenolic) Bond Length | ~1.37 Å |

| C-O (Ether) Bond Length | ~1.38 Å |

| O-C (Benzyl) Bond Length | ~1.43 Å |

| C-O-C Bond Angle | ~118° |

| C-C-O-C Torsion Angle | ~180° (anti) |

| Note: These are typical values based on related structures and would require specific DFT calculations for confirmation for this compound. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map is expected to show regions of negative electrostatic potential (typically colored red) localized around the oxygen atoms of the hydroxyl and benzyloxy groups, indicating their nucleophilic character and ability to act as proton acceptors. nih.gov Regions of positive potential (typically colored blue) would be expected around the hydroxyl hydrogen, highlighting its electrophilic character and potential for hydrogen bonding. nih.gov The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings due to the delocalized π-electrons.

Prediction of Tautomeric Stability and Equilibrium Constants

While phenol (B47542) itself exists overwhelmingly in its enol form, the possibility of keto-enol tautomerism can be computationally investigated. For this compound, the phenolic form is expected to be significantly more stable than any potential keto tautomers. DFT calculations can be used to compute the relative energies of the different tautomeric forms. researchgate.net The energy difference between the phenol and its corresponding keto tautomer is generally large, indicating a very low equilibrium constant for the tautomerization process. researchgate.net Studies on similar phenolic compounds have consistently shown the phenol form to be the most stable. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenol ring and the oxygen atom of the hydroxyl group, reflecting the nucleophilic character of this part of the molecule. The LUMO is likely to be distributed over the benzyloxy group's aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 4.3 eV |

| Note: These are representative values from related benzyloxy-containing compounds and would need to be calculated specifically for this compound. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the pathways of chemical reactions, including the characterization of transient species like transition states.

Transition State Characterization for Key Transformations

For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the hydroxyl group, computational methods can be used to locate the transition state structures. nih.gov A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction's kinetics.

For instance, in an electrophilic aromatic substitution reaction, DFT calculations could model the formation of the sigma complex (arenium ion) intermediate and the transition states leading to and from it. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. nih.gov These calculations would help predict the regioselectivity of such reactions, which is influenced by the directing effects of the hydroxyl, benzyloxy, and methyl groups.

Energy Profiles of Reaction Pathways

While specific computational studies on the reaction pathways of this compound are not extensively documented, valuable insights can be extrapolated from theoretical investigations of its core functional moieties: the substituted phenol ring and the benzyl (B1604629) ether group. Density Functional Theory (DFT) calculations on related systems have illuminated the energetic landscapes of key transformations these groups can undergo.

One of the primary reactive sites in this compound is the phenolic hydroxyl group and the activated aromatic ring. DFT studies on phenol reactions, for instance with hydroxyl radicals, have shown that electrophilic attack can occur at various positions on the ring. researchgate.netcdnsciencepub.com The reaction with a hydroxyl radical can proceed through different pathways, including addition to the ortho, meta, and para positions, as well as hydrogen abstraction from the hydroxyl group. researchgate.net Theoretical calculations have determined the relative energies of the resulting product radicals, indicating the most probable reaction pathways. For example, in the reaction of phenol with a hydroxyl radical in an aqueous medium, the ortho addition reaction path has been identified as the most favorable. cdnsciencepub.com The relative energies of the product radicals were found to be -54.08 kJ mol⁻¹ for the ortho product, -50.03 kJ mol⁻¹ for the para product, and -47.10 kJ mol⁻¹ for the meta product, suggesting that the ortho-adduct radical is the most stable. cdnsciencepub.com

Another critical reaction pathway for this compound is the cleavage of the benzylic ether bond. Computational studies on benzyl phenyl ether (BPE), a model compound for the α-O-4 linkage in lignin, have provided mechanistic details of this process. tum.deosti.govnih.gov DFT calculations support a mechanism where the ether oxygen is initially protonated, followed by hydrolysis in an aqueous phase. tum.de The energy barriers for such cleavage reactions are influenced by the solvent and the presence of catalysts. For instance, in the gas phase, phenol can act as a self-catalyst in the alkylation reaction with propylene, with a calculated barrier of approximately 40 kJ mol⁻¹ lower on an H-BEA zeolite catalyst compared to the uncatalyzed reaction. rsc.org The presence of water was also found to reduce the activation barrier for the rate-limiting step by about 30 kJ mol⁻¹. rsc.org

The following table summarizes representative energy data from computational studies on related phenolic and ether compounds, which can serve as a proxy for understanding the reactivity of this compound.

| Reaction System | Computational Method | Calculated Parameter | Value |

| Phenol + Hydroxyl Radical | DFT/CPCM/B3LYP/6-31+G(d,p) | Relative Energy of Ortho Product Radical | -54.08 kJ mol⁻¹ |

| Phenol + Hydroxyl Radical | DFT/CPCM/B3LYP/6-31+G(d,p) | Relative Energy of Para Product Radical | -50.03 kJ mol⁻¹ |

| Phenol + Hydroxyl Radical | DFT/CPCM/B3LYP/6-31+G(d,p) | Relative Energy of Meta Product Radical | -47.10 kJ mol⁻¹ |

| Phenol Alkylation with Propylene | DFT | Reduction in Activation Barrier by H-BEA | ~40 kJ mol⁻¹ |

| Phenol Alkylation with Propylene | DFT | Reduction in Activation Barrier by Water | ~30 kJ mol⁻¹ |

Quantitative Structure-Activity Relationship (QSAR) Studies in a Chemical Reactivity Context

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of a series of compounds with their activity. While often used in drug discovery, QSAR can also be applied to understand and predict the chemical reactivity of molecules. For phenolic compounds, QSAR studies have been instrumental in elucidating the factors that govern their reactivity in various chemical processes.

The reactivity of substituted phenols is often linked to their electronic properties and hydrophobicity. nih.govjst.go.jp QSAR models for the toxicity of phenols, which is a manifestation of their chemical reactivity within a biological system, frequently employ descriptors such as the octanol-water partition coefficient (logP), the electronic Hammett parameter (σ+), and the O-H homolytic bond dissociation energy (BDE). nih.gov For a series of substituted phenols, a QSAR equation predictive of toxicity was developed as: log(1/C) = -0.11(BDE) + 0.76(logP) + 0.21, where C is the minimum concentration for a toxic response. nih.gov This equation highlights the importance of the ease of forming a phenoxyl radical (related to BDE) and the ability of the molecule to partition into a nonpolar environment (related to logP) in determining its reactivity.

In another context, the anti-knock tendency of substituted phenols as fuel additives has been investigated using QSAR-like approaches. rsc.org A detailed kinetic model was constructed using the Reaction Mechanism Generator (RMG) to predict the ignition of blends of phenols in n-butane. The model, validated against experimental data, could rank the anti-knock tendency of various phenol derivatives, demonstrating how computational models can predict chemical reactivity in a complex, high-temperature environment. rsc.org

QSAR studies have also been applied to the antioxidant activity of phenolic compounds, which is directly related to their chemical reactivity, specifically their ability to scavenge free radicals. researchgate.net In a study of 99 phenolic compounds, a QSAR model was established that correlated their anti-DPPH radical activity with molecular descriptors related to drug-likeness, molecular fingerprints, and physicochemical, topological, and electronic properties. researchgate.net This demonstrates the broad applicability of QSAR in predicting the chemical reactivity of phenols in various contexts.

The following table presents key parameters from a QSAR study on phenol toxicity, illustrating the correlation between structural descriptors and reactivity.

| QSAR Model for Phenol Toxicity | Equation |

| Model 1 | log(1/C) = -0.98σ⁺ + 0.77logP + 0.23 |

| Model 2 | log(1/C) = -0.11(BDE) + 0.76(logP) + 0.21 |

C = minimum concentration for toxic response, σ⁺ = electronic Hammett parameter, logP = octanol-water partition coefficient, BDE = OH homolytic bond dissociation energy. nih.gov

Exploration of Molecular Interactions and Supramolecular Assembly by Computational Methods

Computational methods are pivotal in understanding the non-covalent interactions that govern the formation of molecular and supramolecular assemblies. For molecules like this compound, these interactions are crucial in determining its solid-state structure and its behavior in condensed phases.

Studies on structurally related benzyloxy compounds have provided significant insights into their supramolecular chemistry. For instance, an investigation of N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines revealed that their molecular and supramolecular structures are dictated by extensive charge-assisted hydrogen bonding. cdnsciencepub.com The intermolecular interactions identified included strong N-H···O and N-H···N hydrogen bonds, as well as weaker C-H···O, C-H···π(arene), and N-H···π(arene) interactions, in addition to aromatic π···π stacking. cdnsciencepub.com These interactions lead to the formation of diverse supramolecular architectures such as chains and sheets. cdnsciencepub.com

These computational approaches allow for a detailed understanding of how molecules like this compound are likely to interact with each other and with their environment, providing a foundation for predicting their physical properties and designing new materials.

The table below summarizes the types of intermolecular interactions and their contributions as determined by computational studies on a related benzyloxy compound.

| Interaction Type | Contribution to Crystal Packing (%) |

| H···H | 39.7% |

| H···C | 39.0% |

| H···O | 18.0% |

Data from Hirshfeld surface analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. researchgate.net

Synthesis and Exploration of 4 Benzyloxy 3,5 Dimethylphenol Derivatives and Analogues

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(benzyloxy)-3,5-dimethylphenol is a prime site for chemical modification, allowing for the introduction of various functional groups that can modulate the molecule's physicochemical properties.

Synthesis of Phenoxy-Substituted Acetic Acid Derivatives

A common and effective method for the functionalization of phenols is the Williamson ether synthesis, which can be readily applied to prepare phenoxy-substituted acetic acid derivatives. wikipedia.org This reaction typically involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

General Reaction Scheme for Williamson Ether Synthesis:

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Chloroacetic acid | 1. NaOH | (4-(Benzyloxy)-3,5-dimethylphenoxy)acetic acid |

| 2. H3O+ |

Preparation of Esters and Carbamates

The phenolic hydroxyl group can also be converted into esters and carbamates, which are important functional groups in medicinal chemistry and materials science.

Esters: Esterification of this compound can be achieved through various methods. A widely used approach involves the reaction of the phenol with a carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP). nih.govcore.ac.uk This method facilitates the formation of the ester bond under mild conditions. Other modern reagents for esterification include TBTU, TATU, and COMU, which can be used in the presence of organic bases. organic-chemistry.org

Carbamates: Carbamates can be synthesized from this compound by reacting it with an isocyanate or by using a carbamoylating agent. For instance, treatment of the phenol with phosgene (B1210022) followed by an amine, or with a chloroformate and an amine, can yield the desired carbamate. umich.edu More contemporary and safer methods involve the use of reagents like carbonyl diimidazole or transcarbamoylation reactions with donors such as methyl carbamate. organic-chemistry.orgnih.gov

Table of Esterification and Carbamate Formation Reactions:

| Derivative | Synthesis Method | Key Reagents |

| Benzoate Ester | Steglich Esterification | Benzoic acid, DCC, DMAP |

| Phenylacetate Ester | Acid Chloride Method | Phenylacetyl chloride, Pyridine |

| Methyl Carbamate | Isocyanate Addition | Methyl isocyanate, Et3N |

| Phenyl Carbamate | Chloroformate Method | Phenyl chloroformate, Pyridine |

Modification of the Benzylic Moiety

The benzyloxy group offers another site for structural diversification. Modifications can be made to the benzyl (B1604629) ring itself or by introducing substituents at the benzylic position.

Synthesis of Substituted Benzyloxy Groups

The properties of the parent molecule can be fine-tuned by introducing substituents onto the benzyl ring of the benzyloxy group. This is typically achieved by starting with a substituted benzyl halide. For example, 4-(tert-butylbenzyloxy) or 4-methoxybenzyloxy derivatives can be prepared by reacting 3,5-dimethyl-4-hydroxyphenol with the corresponding substituted benzyl bromide in the presence of a base like potassium carbonate. masterorganicchemistry.com The synthesis of N-(4-((4-isopropylbenzyl)oxy)benzyl)-2-methylquinolin-4-amine also demonstrates the use of a substituted benzyl group. nih.gov

Examples of Substituted Benzyl Ethers:

| Substituted Benzyl Group | Corresponding Benzyl Halide |

| 4-tert-Butylbenzyl | 4-(tert-Butyl)benzyl bromide |

| 4-Methoxybenzyl (PMB) | 4-Methoxybenzyl chloride |

| 4-Isopropylbenzyl | 4-Isopropylbenzyl bromide |

Introduction of Additional Functional Groups on the Benzyl Ring

Functional groups can be introduced directly onto the benzyl ring of the this compound molecule. The benzylic position is particularly reactive and can undergo various transformations. khanacademy.org For instance, the benzylic C-H bonds are susceptible to oxidation. Treatment with reagents like potassium permanganate (B83412) can oxidize an alkyl-substituted benzyl group to a carboxylic acid. msu.edu

Furthermore, electrophilic aromatic substitution reactions can be performed on the benzyl ring, although the presence of the ether linkage can influence the regioselectivity. For example, nitration of a benzyloxy-containing compound can introduce a nitro group onto the benzyl ring, as seen in the synthesis of 6-benzyloxy-2-nitrotoluene. orgsyn.org

Ring Functionalization and Derivatization

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the benzyloxy and the two methyl groups. These groups are ortho, para-directing. wikipedia.org Given that the para position is occupied by the benzyloxy group, electrophilic attack is directed to the ortho positions (positions 2 and 6).

Common electrophilic aromatic substitution reactions include halogenation (e.g., with Br₂/FeBr₃), nitration (e.g., with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation. msu.edu The specific outcome of these reactions on the this compound ring would depend on the reaction conditions and the steric hindrance posed by the existing substituents.

A powerful method for the derivatization of aryl rings is the Suzuki coupling reaction, which allows for the formation of carbon-carbon bonds. This has been demonstrated on the related compound, 4-chloro-3,5-dimethylphenol (B1207549), where various aryl groups were introduced via a palladium-catalyzed cross-coupling reaction. researchgate.net This methodology could potentially be applied to a halogenated derivative of this compound to introduce further diversity.

Introduction of Halogen Substituents (e.g., Iodination, Bromination)

The aromatic ring of this compound and its derivatives is amenable to halogenation, a key transformation for introducing functional handles for further reactions, such as cross-coupling.

Bromination: The synthesis of β,β-dibromo-4-benzyloxy-3,5-dimethoxy-styrene has been documented, starting from 4-benzyloxy-3,5-dimethoxybenzaldehyde. This reaction involves treatment with carbon tetrabromide and triphenylphosphine (B44618) in methylene (B1212753) chloride. prepchem.com While not directly on the parent phenol, this demonstrates the feasibility of introducing bromine into a closely related system.

Another example involves the synthesis of 4-(4-bromo-3,5-dimethylphenoxy)-2-methyl prepchem.comCurrent time information in Bangalore, IN.thiazinane-1,1-dioxide. This was achieved by reacting 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide with sodium hydride and iodomethane (B122720) in N,N-dimethylacetamide. nih.gov This highlights the utility of brominated derivatives in further synthetic elaborations.

Chlorination: The synthesis of 4-chloro-3,5-dimethylphenol derivatives has been accomplished through various methods. One approach involves the use of a cupric salt as a catalyst to react 3,5-dimethylphenol (B42653) with a chlorinating agent and an oxidizing agent in an organic solvent. google.com Another strategy utilizes the Suzuki reaction to create new derivatives from 4-chloro-3,5-dimethylphenol. researchgate.net

Aldehyde and Ketone Derivatives (e.g., 4-Benzyloxy-3,5-dimethylbenzaldehyde)

The introduction of carbonyl functionalities, such as aldehydes and ketones, onto the this compound scaffold provides intermediates for a wide range of subsequent reactions, including condensations and oxidations.

Aldehyde Synthesis: 4-Benzyloxy-3,5-dimethylbenzaldehyde is a key intermediate. A common method for its preparation involves the benzylation of a suitable phenolic precursor. For instance, 3,5-dimethylbenzaldehyde (B1265933) can be prepared through the selective oxidation of mesitylene (B46885) using a cobalt salt catalyst and a brominated quaternary ammonium (B1175870) salt. google.com Another route to substituted benzaldehydes is the modified Rosenmund reduction of the corresponding acid chloride. This method has been successfully applied to the synthesis of 3-benzyloxy-4,5-dimethoxybenzaldehyde with an 88% yield, demonstrating the retention of the benzyl protecting group. orgsyn.org

Ketone Synthesis: Ketone derivatives can be synthesized through Friedel-Crafts acylation reactions. For example, (4-butyl-phenyl)-(methoxy-phenyl)-methanone derivatives have been prepared by reacting 1,2-dimethoxy-benzene or 1,2,3-trimethoxy-benzene with 4-butyl-benzoyl chloride in the presence of aluminum chloride. nih.gov Furthermore, the acylation of 3,4-dimethoxyphenylacetic acid with resorcinol (B1680541) yields 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone. ijcea.orgresearchgate.net

Synthesis of Nitrile Derivatives

Nitrile derivatives are valuable synthetic intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of heterocyclic rings. The synthesis of 3,4-dimethoxybenzylcyanide has been achieved by reacting 3,4-dimethoxybenzyl chloride with sodium cyanide. ijcea.orgresearchgate.net This benzyl cyanide can then be hydrolyzed to 3,4-dimethoxyphenylacetic acid. ijcea.org

Integration into Complex Molecular Architectures

The derivatives of this compound are valuable building blocks for constructing more elaborate and functionally rich molecules.

As Building Blocks in Multi-Step Organic Synthesis

The utility of these compounds as synthetic intermediates is widespread. For example, 4-benzyloxyindole (B23222) was synthesized from 6-benzyloxy-2-nitrotoluene, which itself was prepared from 2-methyl-3-nitrophenol (B1294317) and benzyl chloride. orgsyn.org In another instance, 4-(4-benzoylaminophenoxy)phenol derivatives were synthesized, where a key step involved the reaction of 4-fluoronitrobenzene with hydroquinone (B1673460) to form a diphenyl ether, which was subsequently elaborated. nih.gov Furthermore, the liquid crystal 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate was synthesized from 4-benzyloxyphenol and 4-(4-n-dodecyloxybenzoyloxy)benzoic acid. nih.gov

Incorporation into Heterocyclic Systems (e.g., Thiazinanes, Pyrimidines, Aurones, Pyrazolopyrimidines)

The functional groups present in this compound and its derivatives facilitate their incorporation into a variety of heterocyclic structures.

Thiazinanes: 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide has been synthesized by reacting 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (B51444) in N,N-dimethylacetamide. nih.gov

Pyrimidines: Pyrimidine-containing compounds have been synthesized by the nucleophilic substitution of chlorine in various chloropyrimidines with amine-containing benzoxazine (B1645224) derivatives. nih.gov Additionally, benzo google.comresearchgate.netimidazo[1,2-a]pyrimidines have been prepared by reacting β-bromo-α,β-unsaturated aldehydes with 4,7-dimethoxy-1H-benzo[d]imidazol-2-amine. nih.gov

Aurones: Aurones, a class of flavonoids, can be synthesized through the condensation of benzofuranones with aromatic aldehydes. arkat-usa.orgresearchgate.net For example, 4,6,4'-trihydroxy-3',5'-dimethoxy aurones have been synthesized via an aldol (B89426) condensation between phloroglucinol (B13840) and 3,5-dimethoxy-4-hydroxybenzaldehyde or its benzyloxy-protected counterpart. google.com Another route involves the oxidative cyclization of chalcones using mercury(II) acetate. nih.gov

Pyrazolopyrimidines: These fused heterocyclic systems can be synthesized from pyrazole (B372694) precursors. For instance, 5-amino-1H-pyrazole-4-carbonitrile derivatives can be reacted with thiourea (B124793) to form pyrazolo[3,4-d]pyrimidines. nih.gov Further elaboration of these pyrazole intermediates can lead to a variety of substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov

Chiral Derivatives and Asymmetric Synthesis Applications

The development of chiral derivatives and their application in asymmetric synthesis is an area of growing interest. While direct asymmetric synthesis applications involving this compound are not extensively detailed, related structures have been employed in creating chiral environments. For instance, chiral BINOL (1,1'-bi-2-naphthol) derivatives are widely used as ligands and catalysts in asymmetric reactions. nih.gov The principles of atropisomeric control seen in BINOL chemistry could potentially be applied to biaryl systems derived from this compound. Furthermore, 3-benzyloxy-quinazolinones have been utilized as radical trapping agents in the asymmetric 1,2-oxytrifluoromethylation of styrenes, highlighting the role of the benzyloxy group in chiral synthesis. nih.gov

Applications in Advanced Chemical Systems and Materials Science

Role as Synthetic Intermediates in Complex Molecule Construction

The 4-(benzyloxy)-3,5-dimethylphenol scaffold serves as a crucial building block in the multi-step synthesis of more complex molecules. The benzyloxy group acts as a reliable protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule. This protecting group is stable under a variety of reaction conditions but can be readily removed at a later synthetic stage, typically through catalytic hydrogenation. This strategic protection is fundamental in the construction of intricate molecular architectures.

For instance, derivatives of benzyloxyphenols are employed in the synthesis of liquid crystals. In one example, 4-benzyloxyphenol is a key intermediate in the preparation of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB). nih.gov The synthesis involves the esterification of 4-benzyloxyphenol with a substituted benzoic acid derivative. nih.gov This highlights the utility of the benzyloxy-protected phenol (B47542) moiety as a stable and reactive unit in the planned assembly of complex functional materials. Although this example does not use the 3,5-dimethyl substituted variant, the principle of using the benzyloxy group as a protecting and directing group is directly applicable.

Catalytic Applications of Derivatives

The this compound framework can be elaborated into sophisticated ligands for metal-catalyzed reactions and as a structural basis for organocatalysts.

Derivatives of this compound have the potential to be developed into effective ligands for various metal-catalyzed cross-coupling reactions. The electronic and steric properties of ligands are critical for the stability and reactivity of the catalytic species. The 3,5-dimethyl substitution pattern on the phenyl ring provides significant steric bulk, which can be advantageous in creating a specific coordination environment around a metal center.

For example, bulky N-heterocyclic carbene (NHC) ligands are known to stabilize palladium catalysts in cross-coupling reactions. mdpi.com The design of these ligands often incorporates sterically demanding groups to promote reductive elimination and prevent catalyst deactivation. mdpi.com A 4-(benzyloxy)-3,5-dimethylphenyl group could be attached to the nitrogen atoms of an NHC ligand, providing the necessary steric hindrance while the benzyloxy group could be further functionalized to fine-tune the ligand's electronic properties or solubility.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. nih.gov The development of novel organocatalysts often relies on the use of chiral scaffolds that can create a well-defined chiral environment around the reactants.

While specific organocatalysts derived directly from this compound are not widely reported, the 3,5-disubstituted phenol motif is a common feature in the design of certain types of catalysts. For instance, chiral phosphoric acids derived from 3,3'-disubstituted binaphthols are highly effective Brønsted acid catalysts for a wide range of enantioselective reactions. The steric bulk provided by the substituents at the 3 and 3' positions is crucial for achieving high levels of stereocontrol. By analogy, a chiral molecule incorporating the 4-(benzyloxy)-3,5-dimethylphenyl scaffold could be envisioned as a component of a new class of organocatalysts, where the dimethyl groups contribute to the formation of a defined chiral pocket.

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the study of non-covalent interactions to construct large, well-organized assemblies from smaller molecular components. rsc.org The 3,5-dimethylphenol (B42653) unit is a key building block for a well-known class of supramolecular hosts called calixarenes.

Calixarenes are macrocyclic compounds formed by the condensation of phenols with aldehydes. rsc.orgresearchgate.net Specifically, calix researchgate.netresorcinarenes, which are derived from the condensation of resorcinol (B1680541) (1,3-dihydroxybenzene) with aldehydes, form bowl-shaped molecules capable of encapsulating guest molecules. rsc.org The self-assembly of these calixarene (B151959) units can lead to the formation of larger, capsule-like structures held together by hydrogen bonds or metal coordination. rsc.org

The ability of calixarenes to act as hosts for a variety of guest molecules is a central theme in their chemistry. researchgate.netnih.gov The size and shape of the calixarene's cavity, as well as the nature of the functional groups on its upper and lower rims, determine its binding selectivity for different guests. researchgate.net

Calixarenes derived from 3,5-dimethylphenol would possess a cavity lined with aromatic rings, making them suitable hosts for neutral organic molecules that can engage in hydrophobic and pi-stacking interactions. The presence of benzyloxy groups on the lower rim would further enhance the depth and hydrophobicity of the cavity, potentially leading to stronger binding of guest molecules.

The host-guest properties of such calixarenes can be studied using techniques like NMR spectroscopy, where changes in the chemical shifts of the host and guest protons upon complexation provide information about the binding event and the structure of the host-guest complex. nih.gov The ability to tune the structure of the calixarene by modifying the phenolic precursor, such as by using this compound, allows for the rational design of receptors for specific target molecules, with potential applications in sensing, separation, and catalysis.

Crystal Engineering of Functional Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The molecular structure of this compound possesses several features that are relevant to crystal engineering:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, capable of forming robust interactions with suitable acceptors. This is a primary tool in the assembly of supramolecular architectures.

π-π Stacking: The two aromatic rings (the phenol ring and the benzyl (B1604629) group) can participate in π-π stacking interactions, which are crucial for the organization of molecules in the crystalline state.

While specific studies on the crystal engineering of this compound are not prominent in the literature, the principles of supramolecular chemistry suggest that it could be a valuable component in the construction of co-crystals and other crystalline materials. The interplay of hydrogen bonding and π-π stacking, guided by the steric hindrance of the methyl groups, could lead to the formation of novel crystalline networks with potentially interesting optical or electronic properties.

Exploration of Reactivity with Specific Chemical Species (e.g., Ion Association Complex Formation)

The reactivity of this compound is dictated by its functional groups. The phenolic hydroxyl group can be deprotonated to form a phenoxide ion, a key step in many of its potential reactions.

The formation of ion association complexes, where a cation is paired with an anion, could be envisaged with the phenoxide of this compound. The bulky benzyloxy and methyl groups would create a specific steric and electronic environment around the anionic oxygen center, which could lead to selective binding of certain cations. The nature of the solvent would play a critical role in the stability and structure of such ion pairs. However, detailed studies on the formation and characterization of ion association complexes involving this specific phenol are not currently available.

Derivatization for Specific Research Applications

Derivatization is a common strategy in chemistry to tune the properties of a molecule for a specific purpose. This compound serves as a scaffold that can be chemically modified.

Chemical Probes and Tags (e.g., for bioconjugation chemistry without biological results)

In the realm of chemical biology, probes and tags are essential tools. While excluding biological outcomes, the chemical principles for creating such tools are relevant. The phenolic hydroxyl group of this compound is a handle for chemical modification. For instance, it could be reacted with a linker molecule that possesses a terminal functional group suitable for attachment to other molecules. The bulky, hydrophobic nature of the benzyloxy and dimethylphenyl moiety could serve as a reporter group, detectable by techniques such as nuclear magnetic resonance (NMR) or mass spectrometry, to confirm the successful labeling of a target molecule in a purely chemical system.

Precursors for Advanced Functional Materials (if explicitly chemical/materials science, not biological)

The synthesis of advanced functional materials often begins with carefully designed precursor molecules. This compound can be considered a precursor for more complex structures. For example, the phenolic hydroxyl group could be used as an initiation site for polymerization reactions, leading to the formation of polymers with pendant benzyloxy-dimethylphenyl groups. These bulky side chains would significantly impact the physical properties of the resulting polymer, such as its solubility, thermal stability, and morphology.

Furthermore, the benzyl ether can be cleaved under specific conditions to regenerate the hydroxyl group, offering a pathway to create materials with tunable properties. A related precursor, 4-(Benzyloxy)-3,5-dimethylbenzaldehyde (CAS 144896-51-5), which can be synthesized from 3,5-dimethylphenol, serves as a building block for more complex molecules. For example, it is a starting material in the synthesis of β,β-dibromo-4-benzyloxy-3,5-dimethoxy-styrene. This highlights the role of the benzyloxy-dimethylphenyl scaffold in constructing larger, functional molecules for materials science.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 147351-66-4 | C₁₅H₁₆O₂ | 228.29 |

| 3,5-Dimethylphenol | 108-68-9 | C₈H₁₀O | 122.16 |

| 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | 144896-51-5 | C₁₆H₁₆O₂ | 240.30 |

| β,β-dibromo-4-benzyloxy-3,5-dimethoxy-styrene | Not Available | C₁₇H₁₆Br₂O₃ | 444.11 |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

While the synthesis of phenolic compounds is well-established, the development of stereoselective pathways for derivatives of 4-(Benzyloxy)-3,5-dimethylphenol presents a compelling research frontier. Future work could focus on introducing chiral centers into the molecule, either on the benzylic group or by functionalizing the aromatic ring, to create enantiomerically pure derivatives.

Research into the stereocontrolled synthesis of complex molecules, such as 3-benzyloxyestra-1,3,5(10)-trien-17-ol hybrids, demonstrates the feasibility of creating specific diastereomers through multi-step reactions involving intermediates like azidomethyl derivatives followed by regioselective cycloadditions. nih.govresearchgate.net Similar strategies could be adapted for this compound, potentially yielding novel compounds with unique biological activities or chiroptical properties. The synthesis of chiral building blocks like (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol from carbohydrate precursors showcases how complex stereochemistry can be achieved and confirmed through advanced analytical techniques. mdpi.com By developing such synthetic routes, researchers can explore how specific stereoisomers of this compound derivatives interact with biological systems or function in asymmetric catalysis.

Exploration of Electrochemical Properties and Reactivity

The electrochemical behavior of this compound is a largely unexplored area ripe for investigation. Studies on phenol (B47542) and its para-substituted analogues have shown that their electrochemical oxidation is an irreversible, pH-dependent process. scispace.comuc.ptuc.pt The oxidation potential is influenced by the nature of the substituent at the para-position. scispace.comuc.pt For this compound, the electron-donating nature of the two methyl groups and the ether-linked benzyloxy group is expected to lower its oxidation potential compared to unsubstituted phenol, making it more susceptible to oxidation.

Future research should involve detailed voltammetric studies across a wide pH range to clarify the redox mechanisms. uc.pt Investigations using different electrode materials, such as boron-doped diamond electrodes, could reveal alternative degradation pathways, as some p-substituted phenols are degraded faster via indirect oxidation by hydroxyl radicals on such surfaces. nih.gov A systematic study comparing the electrochemical properties of this compound with other phenols could provide valuable data for its application in sensors, corrosion inhibition, or as an antioxidant.

| Compound Type | Electrochemical Behavior | Key Influencing Factors | Potential Research Angle for this compound |

| Phenol | Irreversible, one-step oxidation; pH-dependent. scispace.comuc.pt | pH, electrode material. scispace.comnih.gov | Determine oxidation potential and pH dependency. |

| Para-substituted Phenols | Oxidation potential varies with the C4 substituent. uc.ptuc.pt | Electron-donating/withdrawing nature of substituent. nih.gov | Investigate the combined electronic effect of benzyloxy and dimethyl groups. |

| Phenol Oxidation Products | Reversible oxidation; can adsorb on the electrode surface. scispace.comuc.pt | pH, product structure (catechol, hydroquinone). scispace.com | Characterize oxidation products and their subsequent redox behavior. |

Integration into Photophysical Studies

The photophysical properties of this compound remain to be characterized. Research on other complex organic molecules, such as benzanthrone (B145504) and indigo (B80030) derivatives, demonstrates that chemical substitution and solvent environment profoundly affect their absorption, fluorescence, and excited-state dynamics. rsc.orgnih.gov The presence of the benzyloxy and dimethyl groups in this compound suggests it may possess interesting photophysical characteristics.

Future studies should include a comprehensive investigation of its absorption and emission spectra in various solvents to assess its potential as a solvatochromic probe. researchgate.net Key parameters such as fluorescence quantum yields and lifetimes should be determined to build a complete photophysical profile. rsc.orgnih.gov Understanding how the interplay between the phenol and benzyloxy chromophores influences the electronic transitions could lead to the design of novel fluorescent sensors or photoactive materials. nih.govrsc.org

| Photophysical Property | Influencing Factors | Common Investigative Techniques | Relevance to this compound |

| Absorption/Emission Spectra | Solvent polarity, hydrogen bonding, molecular structure. nih.govresearchgate.net | UV-Vis and Fluorescence Spectroscopy. acs.org | Characterize electronic transitions and potential solvatochromism. |

| Fluorescence Quantum Yield (ΦF) | Molecular rigidity, non-radiative decay pathways. nih.gov | Comparative methods using standard fluorophores. rsc.org | Quantify emission efficiency for applications in fluorescence. |

| Fluorescence Lifetime (τf) | Excited-state processes (e.g., charge transfer, intersystem crossing). nih.gov | Time-Correlated Single Photon Counting (TCSPC). acs.org | Probe the dynamics of the singlet excited state. |

| Intramolecular Charge Transfer (ICT) | Electron-donating/withdrawing substituents, solvent polarity. nih.gov | Solvatochromic analysis (Lippert-Mataga plots). | Explore the potential for ICT between the phenolic and benzyloxy moieties. |

Advanced Mechanistic Insights via Time-Resolved Spectroscopy